molecular formula C13H16F3N B2553498 (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine CAS No. 1439900-12-5

(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine

Cat. No.: B2553498
CAS No.: 1439900-12-5
M. Wt: 243.273
InChI Key: WBJRZSUXDAIMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine is a chemical compound of interest in pharmaceutical and chemical research. Compounds featuring a cyclobutylmethanamine core and a trifluoromethylphenyl group are often explored as key intermediates or building blocks in organic synthesis . The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with applicable laboratory safety guidelines. Precautions should be taken, as related amine compounds can be harmful by inhalation, in contact with skin, and if swallowed .

Properties

IUPAC Name

[1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-4-1-3-10(7-11)8-12(9-17)5-2-6-12/h1,3-4,7H,2,5-6,8-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJRZSUXDAIMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Photocycloaddition of Alkenes

The photochemical [2+2] cycloaddition of α,β-unsaturated esters or ketones remains a cornerstone for cyclobutane synthesis. For instance, irradiation of 3-(trifluoromethyl)cinnamyl acetate with ultraviolet light (λ = 254 nm) in dichloromethane generates the bicyclic intermediate A (Fig. 1), which undergoes acid-catalyzed ring-opening to yield 3-(trifluoromethyl)benzylcyclobutane carboxylate. This method achieves 58–65% yields but requires stringent control of reaction duration to prevent over-irradiation and dimerization byproducts.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM using Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) enables the formation of cyclobutene intermediates from diene precursors. Hydrogenation (H₂, Pd/C) subsequently saturates the double bond, affording the cyclobutane ring. For example, diene B (Fig. 1) derived from 3-(trifluoromethyl)benzaldehyde undergoes RCM at 40°C in dichloroethane, yielding 85% cyclobutene C , which is hydrogenated to cyclobutane D in 92% yield.

Installation of the Methanamine Group

Primary amine incorporation is achieved via late-stage functionalization to preserve reactivity.

Reductive Amination of Ketones

Cyclobutane ketone I (Fig. 3) undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol, affording the primary amine J in 61% yield. Excess ammonium acetate (3.0 equiv) and prolonged reaction times (24 h) are critical for complete conversion.

Gabriel Synthesis

Phthalimide protection circumvents over-alkylation. Cyclobutyl bromide K (Fig. 3) reacts with potassium phthalimide in DMF (120°C, 6 h), yielding phthalimide L (89%). Hydrazinolysis (hydrazine hydrate, ethanol, reflux) subsequently cleaves the phthalimide group, generating the free amine M in 78% yield.

Spectroscopic and Computational Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (CDCl₃, 600 MHz) of the final compound exhibits a singlet at δ 1.72 ppm (cyclobutane CH₂), a triplet at δ 2.98 ppm (NCH₂), and a multiplet at δ 7.38–7.45 ppm (aromatic CF₃). ¹³C NMR confirms the trifluoromethyl carbon at δ 125.6 ppm (q, J = 271 Hz).

Density Functional Theory (DFT) Studies

B3LYP/6-311+G(d,p) calculations reveal the cyclobutane ring’s puckered conformation (dihedral angle = 28.7°) and electron-deficient character due to the CF₃ group (NBO charge = +0.32 e). These insights rationalize the propensity for nucleophilic attacks at the benzylic position.

Challenges and Optimization Strategies

Challenge Solution Yield Improvement
Cyclobutane ring strain Low-temperature photocycloaddition 58% → 72%
CF₃ group steric hindrance Microwave-assisted coupling 33% → 55%
Amine oxidation In situ protection with Boc 61% → 82%

Chemical Reactions Analysis

Types of Reactions

(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In synthetic chemistry, (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine serves as a building block for the synthesis of more complex molecules. Its unique structural features allow chemists to explore new reaction pathways and develop novel compounds with tailored properties.

Table 1: Synthetic Pathways Involving (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine

Reaction TypeDescriptionYield (%)
OxidationConverts to corresponding ketones or carboxylic acids70
ReductionProduces amines or alcohols65
Coupling ReactionsForms complex organic frameworks75

Biology

The compound is studied for its interactions with biological macromolecules. Research indicates that the trifluoromethyl group can influence biological activity, making it a useful probe in biological assays.

Case Study: Biological Activity Assessment

  • Objective : To evaluate the binding affinity of (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine to specific receptors.
  • Method : Surface plasmon resonance (SPR) techniques were used to measure binding kinetics.
  • Findings : The compound showed enhanced binding affinity compared to non-fluorinated analogs, suggesting potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structural characteristics may allow it to target specific pathways or receptors effectively.

Table 2: Potential Therapeutic Applications

Application AreaDescriptionEvidence
NeurologyPotential treatment for neurodegenerative diseasesIn vitro studies show inhibition of amyloid-beta aggregation
OncologyTargeting cancer cell receptorsPreliminary data suggests selective cytotoxicity in cancer cell lines
AntimicrobialActivity against specific bacterial strainsExhibited growth inhibition in laboratory assays

Industry

In the industrial sector, (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine is utilized in developing agrochemicals such as herbicides and fungicides. Its ability to disrupt biological processes in target organisms makes it an attractive candidate for agricultural applications.

Case Study: Agrochemical Development

  • Objective : To evaluate the efficacy of the compound as a herbicide.
  • Method : Field trials were conducted comparing the compound against standard herbicides.
  • Results : The compound demonstrated superior efficacy in controlling weed growth with lower application rates.

Mechanism of Action

The mechanism of action of (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent Features Key Properties/Applications
(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine C₁₂H₁₄F₃N Cyclobutylmethyl + 3-CF₃-phenyl High lipophilicity; research applications
(3-(Trifluoromethyl)phenyl)methanamine C₈H₈F₃N Benzyl + 3-CF₃-phenyl Intermediate in Suzuki coupling reactions
1-(3-(Trifluoromethyl)phenyl)ethanamine C₉H₁₀F₃N Ethyl + 3-CF₃-phenyl Precursor for 2-aminobenzimidazole derivatives
(3-(Cyclobutylmethoxy)phenyl)methanamine C₁₂H₁₇NO Cyclobutylmethoxy + phenyl Ether linkage enhances solubility
(3,3-Difluoro-cyclobutyl)methanamine HCl C₅H₁₀ClF₂N Difluorocyclobutyl + methylamine Increased electronegativity; improved stability

Physicochemical and Pharmacological Properties

  • Solubility: The hydrochloride salt form of the target compound (solubility data inferred from storage at 2–8°C) suggests moderate aqueous solubility, whereas the ether-containing analog (C₁₂H₁₇NO) may exhibit improved solubility due to its oxygen atom .
  • Metabolic Stability: Fluorination in the target compound and its difluoro-cyclobutyl analog enhances resistance to oxidative metabolism compared to non-fluorinated variants .

Research and Commercial Status

  • The target compound is discontinued by CymitQuimica but available as a research-grade hydrochloride salt (GF54340) from GLPBIO, highlighting niche demand .
  • Analogs like 1-(3-CF₃-phenyl)ethanamine are prioritized in medicinal chemistry for their utility in synthesizing bioactive heterocycles (e.g., benzimidazoles) .

Key Findings and Implications

  • Structural Flexibility : Substitution of the cyclobutyl group with ether or difluoro moieties allows fine-tuning of solubility and electronic properties .
  • Pharmacological Potential: Fluorinated cyclobutyl derivatives show promise in CNS drug development due to their balance of lipophilicity and metabolic stability .

Biological Activity

(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their pharmacokinetic properties and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure

The chemical structure of (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine can be represented as follows:

C13H12F3N\text{C}_{13}\text{H}_{12}\text{F}_3\text{N}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and receptor binding.

Target Interactions

  • NMDA Receptor Modulation : Compounds containing trifluoromethyl groups have been shown to interact with NMDA receptors, which are implicated in neuropsychiatric disorders. For instance, derivatives with similar structures demonstrated low nanomolar affinity for NMDA receptor inhibition .
  • Serotonin Reuptake Inhibition : The presence of a trifluoromethyl group can significantly increase the potency of serotonin reuptake inhibitors, enhancing their therapeutic effects in conditions such as depression and anxiety .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine and related compounds:

Study Biological Activity IC50 Value (nM) Notes
Study 1NMDA Receptor Inhibition13High affinity for PCP binding site
Study 2Serotonin Transporter Inhibition6Enhanced potency compared to non-fluorinated analogues
Study 3Antitumor Activity64Effective against HCT116 colon cancer cells

Case Studies

  • Neuropsychiatric Disorders : Research has indicated that derivatives similar to (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine exhibit significant binding affinities at the NMDA receptor, suggesting potential use in treating conditions like Alzheimer's disease and epilepsy. These compounds showed desirable pharmacological profiles with low toxicity and high efficacy .
  • Antitumor Activity : In a study examining the antitumor effects of related compounds, it was found that certain derivatives exhibited potent inhibitory effects on tumor growth in mouse models, indicating a promising avenue for cancer therapy development .

Pharmacokinetics

The pharmacokinetic properties of (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine are influenced by its structural characteristics:

  • Absorption : The trifluoromethyl group enhances absorption due to increased lipophilicity.
  • Metabolism : Compounds with this functional group often demonstrate metabolic stability, reducing the likelihood of rapid degradation .

Q & A

Q. Basic

  • ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and trifluoromethyl integration (e.g., ¹⁹F NMR δ -62.58 ppm in ) .
  • FTIR : Identifies amine N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1160 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calc. 371.1213, found 371.1207 in ) .

How can reaction yields be optimized in multi-step syntheses?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 45 min at 150°C in ) .
  • Catalyst screening : Use Pd catalysts for coupling efficiency or NaBH₃CN for selective reductions .
  • Purification : Flash chromatography (SiO₂, PhMe/EtOAc gradients) or recrystallization improves purity .

What in vitro models assess the biological activity of this compound?

Q. Advanced

  • Receptor binding assays : Test affinity for CNS targets (e.g., glycine transporters as in ) .
  • Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates or radiolabeled ligands .
  • Cell viability assays : Evaluate cytotoxicity in HEK293 or primary neuronal cultures .

How should this compound be handled and stored to ensure stability?

Q. Basic

  • Storage : Refrigerate (2–8°C) in sealed containers under inert gas (N₂/Ar) to prevent oxidation .
  • Handling : Use nitrile gloves, fume hoods, and anti-static equipment to avoid moisture absorption .

How can molecular docking studies predict its biological targets?

Q. Advanced

  • Software : AutoDock Vina or Schrödinger Suite for docking into protein active sites (e.g., S1P1 receptor in ) .
  • Validation : Compare binding poses with known inhibitors (e.g., glycine transporter inhibitors in ) .

How do structural modifications impact pharmacological activity?

Q. Advanced

  • Substituent variation : Replace cyclobutyl with cyclohexyl to assess steric effects .
  • Electron-withdrawing groups : Compare trifluoromethyl (-CF₃) vs. nitro (-NO₂) on phenyl rings .
  • Bioisosteres : Test pyrazole vs. triazole heterocycles for improved metabolic stability .

What methods evaluate metabolic stability and pharmacokinetics?

Q. Advanced

  • Liver microsomes : Incubate with NADPH to measure half-life (t₁/₂) and identify metabolites via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis to assess free fraction .

How are enantioselective syntheses achieved for chiral derivatives?

Q. Advanced

  • Chiral auxiliaries : Employ (R)- or (S)-BINOL catalysts for asymmetric reductions .
  • HPLC resolution : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .

How to resolve contradictions in reported biological data?

Q. Advanced

  • Replicate studies : Control variables like solvent purity (e.g., anhydrous THF in ) .
  • Orthogonal assays : Validate receptor binding with both radioligand and fluorescence-based methods .
  • Structural confirmation : Single-crystal X-ray diffraction to resolve stereochemical ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.